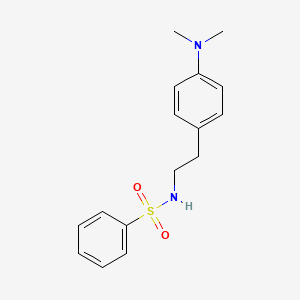
N-(4-(dimethylamino)phenethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking Studies
Compounds similar to N-(4-(dimethylamino)phenethyl)benzenesulfonamide have been synthesized and characterized for their enzyme inhibition properties. These compounds have shown inhibitory effects on various enzymes such as cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies have been performed to understand the binding interactions between these inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).
Antimicrobial Activity
Several derivatives of benzenesulfonamide have been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some compounds exhibited significant antimicrobial activity, suggesting their potential use in treating infections (Ghorab et al., 2017).
Antibacterial and α-Glucosidase Inhibition
Research has also focused on the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and their pharmacological analysis. These compounds have shown moderate to high activity against bacterial strains and significant inhibition of the α-glucosidase enzyme, which could have implications for diabetes treatment (Abbasi et al., 2016).
Anticancer and Radioprotective Agents
The utility of certain benzenesulfonamide derivatives in synthesizing novel quinolines has been explored, with some compounds demonstrating interesting cytotoxic activity against cancer cell lines and radioprotective activity in vivo. This highlights their potential as anticancer and radioprotective agents (Ghorab et al., 2008).
Antioxidant and Enzyme Inhibition
Benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds have shown moderate antioxidant activity and significant enzyme inhibition, suggesting potential therapeutic applications in neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(4-(dimethylamino)phenethyl)benzenesulfonamide, also known as N-{2-[4-(dimethylamino)phenyl]ethyl}benzenesulfonamide, is Carbonic Anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting CA IX, it disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This disruption leads to a significant modification in pH within the tumor cells, affecting their survival and proliferation .
Pharmacokinetics
Cellular uptake studies on mda-mb-231 cell lines were carried out using hplc method on the active compounds .
Result of Action
The compound’s action results in a significant inhibitory effect against cancer cell lines . For instance, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)15-10-8-14(9-11-15)12-13-17-21(19,20)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJYOFFYKGXALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)
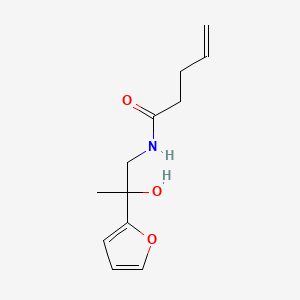
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2927642.png)

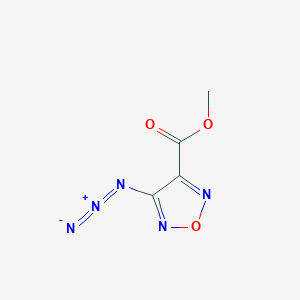
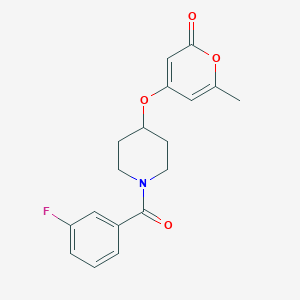
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)
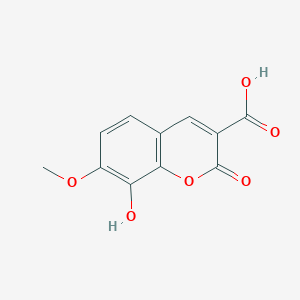
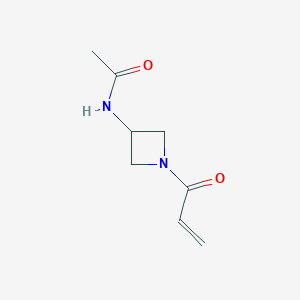
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927657.png)
